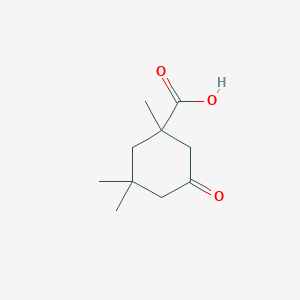

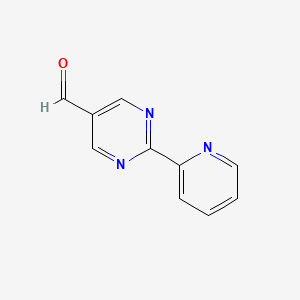

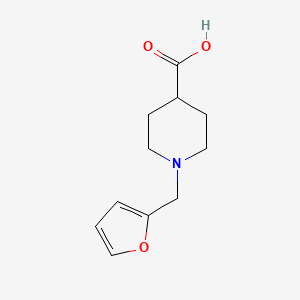

![molecular formula C10H20ClN B1326504 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride CAS No. 959579-91-0](/img/structure/B1326504.png)

7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride is a synthetic organic compound commonly used in laboratory experiments and research. It has a wide range of applications in scientific research, and its biochemical and physiological effects are of particular interest to scientists.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The scientific investigations into 7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride primarily focus on its synthesis and potential applications in medicinal chemistry and materials science. A key area of research involves the novel synthesis methods for creating azaspiro compounds, which are valued for their complex structures and potential pharmacological activities. For example, Gravestock and McKenzie (2002) detailed a method for synthesizing tetrasubstituted azaspiro[4.4]nonanes, demonstrating the chemical versatility and potential for creating diverse derivatives of this compound (Gravestock & McKenzie, 2002).

Biological and Pharmacological Activities

The biological and pharmacological exploration of azaspiro compounds includes their potential as immunomodulatory agents. For instance, research by Badger et al. (1990) on azaspiranes (structurally related compounds) highlighted their antiarthritic and suppressor cell-inducing activities, pointing towards a therapeutic potential in autoimmune diseases and tissue transplantation (Badger et al., 1990). Similarly, another study by Badger et al. (1990) on SK&F 105685, an azaspirane, showcased its ability to induce non-specific suppressor cells in rats, further emphasizing the immunomodulatory capabilities of azaspiro compounds (Badger et al., 1990).

Application in Synthesis of Bioactive Compounds

Further research extends to the synthesis of bioactive compounds where azaspiro[4.4]nonane derivatives act as key intermediates or core structures. For example, Sinibaldi and Canet (2008) reviewed strategies for synthesizing spiroaminals, including azaspiro[4.4]nonane derivatives, highlighting their significance in creating compounds with notable biological activities (Sinibaldi & Canet, 2008).

Safety and Hazards

Propriétés

IUPAC Name |

7,8-dimethyl-1-azaspiro[4.4]nonane;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N.ClH/c1-8-6-10(7-9(8)2)4-3-5-11-10;/h8-9,11H,3-7H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOEKDAXNEUTRHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(CCCN2)CC1C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

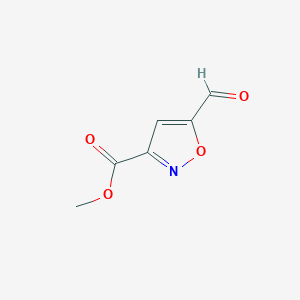

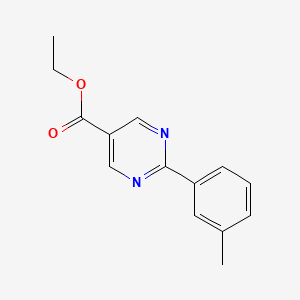

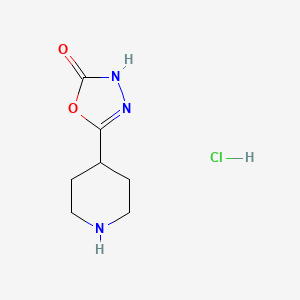

![Methyl (2S,4S)-4-[3,5-bis(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1326421.png)

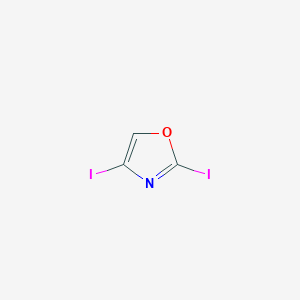

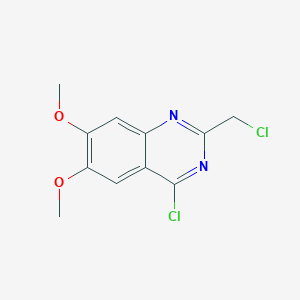

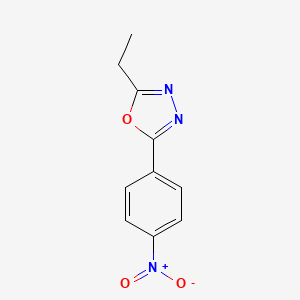

![2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1326441.png)

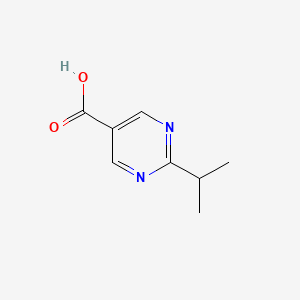

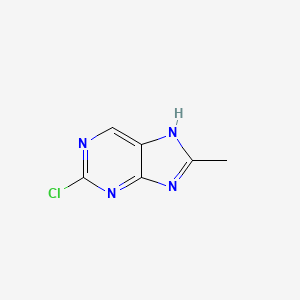

![Methyl 5-ethyl-5,6-dihydro-4H-thieno-[2,3-c]pyrrole-2-carboxylate](/img/structure/B1326451.png)